A Technical Guide to the Core Chemical Properties of Ethyl 3,4-Dihydroxybenzoate-13C3
A Technical Guide to the Core Chemical Properties of Ethyl 3,4-Dihydroxybenzoate-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dihydroxybenzoate-13C3 is the isotopically labeled form of ethyl 3,4-dihydroxybenzoate, a phenolic compound of significant interest for its antioxidant and prolyl-hydroxylase inhibitory activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its application as a stable isotope-labeled internal standard for quantitative analysis. The information presented is intended to support research and development activities in pharmacology, medicinal chemistry, and drug metabolism.
Chemical and Physical Properties
Ethyl 3,4-dihydroxybenzoate-13C3 is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, to ensure accurate quantification of its unlabeled counterpart.[1] The key physicochemical properties of both the labeled and unlabeled forms are summarized below for comparative analysis.
Table 1: Physicochemical Properties of Ethyl 3,4-Dihydroxybenzoate and its 13C3 Isotope
| Property | Ethyl 3,4-Dihydroxybenzoate | Ethyl 3,4-Dihydroxybenzoate-13C3 | Reference(s) |
| CAS Number | 3943-89-3 | 1330195-40-8 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₄ | C₆¹³C₃H₁₀O₄ | [3][4][5] |
| Molecular Weight | 182.17 g/mol | 185.15 g/mol | [5][6] |
| Appearance | Pale yellow to beige crystalline powder | Not specified, presumed similar to unlabeled | [5] |
| Melting Point | 132-134 °C | Not specified, presumed similar to unlabeled | [5] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) | Not specified, presumed similar to unlabeled | [5] |
Synthesis and Purification
Experimental Protocol: Sulfuric Acid Catalyzed Esterification
This is a common and straightforward method for the synthesis of ethyl 3,4-dihydroxybenzoate.[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dihydroxybenzoic acid (1 equivalent) and ¹³C₂-ethanol (10-20 equivalents), which serves as both the reactant and solvent.
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Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
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Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude Ethyl 3,4-dihydroxybenzoate-13C3 can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica (B1680970) gel.[7]
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This alternative method often results in higher yields as it is an irreversible reaction.[7]
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Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 3,4-dihydroxybenzoic acid (1 equivalent) in an inert solvent such as toluene (B28343). Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: To the resulting crude acyl chloride, add ¹³C₂-ethanol (10 equivalents) at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the sulfuric acid catalyzed esterification protocol.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Ethyl 3,4-dihydroxybenzoate-13C3. While specific spectra for the labeled compound are not widely published, the expected spectral characteristics can be inferred from the data of the unlabeled compound.
Table 2: Spectroscopic Data for Ethyl 3,4-Dihydroxybenzoate
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Data not fully available in search results. A spectrum was recorded at 400 MHz in DMSO-d6. | [8] |
| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon, and ethyl group carbons. The signals for the ethyl group and the carbonyl carbon in the ¹³C₃ labeled compound will be distinct due to the isotopic labeling. | [2] |
| IR (Infrared Spectroscopy) | Broad O-H stretch (phenolic hydroxyl groups) around 3800-3300 cm⁻¹; C=O stretch (ester carbonyl group) around 1700 cm⁻¹; C=C stretches (aromatic ring) around 1600, 1500, 1450 cm⁻¹; C-O stretch (ester) around 1250 cm⁻¹. | [8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry data is available.[3][4] The molecular ion peak for the ¹³C₃ labeled compound would be at m/z 185, corresponding to its molecular weight. | [8] |
Biological Activity and Signaling Pathways
Ethyl 3,4-dihydroxybenzoate exhibits a range of biological activities, primarily stemming from its function as a prolyl-hydroxylase inhibitor.[6][9] This mechanism of action has significant implications for cellular signaling pathways, particularly in the context of hypoxia and inflammation.
Inhibition of Prolyl-Hydroxylase and Stabilization of HIF-1α
Ethyl 3,4-dihydroxybenzoate is a competitive inhibitor of prolyl-hydroxylase domain (PHD) enzymes.[10] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), which targets it for proteasomal degradation. By inhibiting PHDs, ethyl 3,4-dihydroxybenzoate stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of various genes involved in the cellular response to low oxygen.[10][11]
Modulation of NF-κB Signaling
Ethyl 3,4-dihydroxybenzoate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a critical transcription factor that regulates inflammatory responses, cell survival, and proliferation. By suppressing the NF-κB pathway, ethyl 3,4-dihydroxybenzoate can exert anti-inflammatory effects.[12]
Applications in Research and Drug Development
The primary application of Ethyl 3,4-dihydroxybenzoate-13C3 is as an internal standard for the accurate quantification of the unlabeled compound in biological matrices such as plasma and tissue samples.[1] This is critical for pharmacokinetic and drug metabolism studies.
The unlabeled form, ethyl 3,4-dihydroxybenzoate, is investigated for its therapeutic potential in various conditions, including:
-
Cardiovascular Protection: It has been shown to protect the myocardium from ischemia-reperfusion injury.[9]
-
Anti-cancer Activity: It can induce autophagy and apoptosis in cancer cells.[5][9]
-
Bone Tissue Engineering: It promotes osteoblast differentiation and inhibits osteoclast activity.[9]
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Anti-inflammatory Effects: Its inhibition of the NF-κB pathway suggests potential in treating inflammatory diseases.[6]
-
Fibrotic Diseases: By inhibiting prolyl hydroxylase, it can reduce collagen production, making it a candidate for treating conditions like keloids.[13]
Conclusion
Ethyl 3,4-dihydroxybenzoate-13C3 is an essential tool for the precise and accurate quantitative analysis of its pharmacologically active, unlabeled counterpart. The biological activities of ethyl 3,4-dihydroxybenzoate, particularly its role as a prolyl-hydroxylase inhibitor and its influence on the HIF-1α and NF-κB signaling pathways, make it a compound of significant interest for drug development in various therapeutic areas. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological context of Ethyl 3,4-dihydroxybenzoate-13C3 to aid researchers in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 4. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of collagen production in keloid fibroblast cultures by ethyl-3,4-dihydroxybenzoate. Inhibition of prolyl hydroxylase activity as a mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
